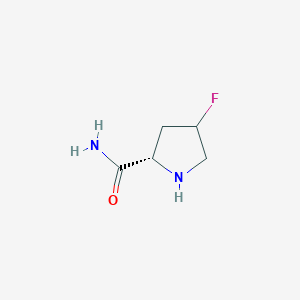
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt: is a neuroactive steroid compound with the molecular formula C21H33NaO5S and a molecular weight of 420.54 g/mol . It is a derivative of pregnenolone, a precursor in the biosynthesis of steroid hormones. This compound is known for its role in modulating various physiological processes, particularly in the nervous system .
Preparation Methods
The synthesis of 20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt is complex and typically carried out in a laboratory setting. One common synthetic route involves the following steps :
Starting Material: Dehydroepiandrosterone (DHEA).
Reaction with Thionyl Chloride: DHEA is reacted with thionyl chloride to form a chlorinated intermediate.
Reaction with Sodium Sulfite: The intermediate is then reacted with sodium sulfite to produce 20a-Dihydro Pregnenolone 3-Sulfate.
Neutralization: Finally, the sulfate is neutralized with sodium hydroxide to yield this compound.
Chemical Reactions Analysis
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, pregnenolone.
Substitution: It can undergo substitution reactions, particularly at the sulfate group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt has a wide range of applications in scientific research :
Neuroscience: It is used to study the blood-brain barrier permeability and drug absorption.
Pharmacology: Acts as a ligand for sigma-1 receptors and transient receptor potential melastatin-3 (TRPM3).
Endocrinology: Involved in the regulation of steroid hormone synthesis.
Medicine: Investigated for its potential therapeutic effects in conditions like schizophrenia and other behavioral anomalies.
Mechanism of Action
The compound exerts its effects through several molecular targets and pathways :
Sigma-1 Receptor Agonist: It binds to sigma-1 receptors, modulating their activity.
TRPM3 Activation: Activates TRPM3, a calcium-permeable ion channel.
NMDA Receptor Modulation: Influences NMDA receptors, affecting neurotransmission.
GABA Receptor Interaction: Modulates GABA receptors, impacting inhibitory neurotransmission.
AKT/GSK3β Pathway: Modulates the AKT/GSK3β signaling pathway, which is involved in various cellular processes.
Comparison with Similar Compounds
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt is unique compared to other similar compounds due to its specific molecular structure and biological activity :
Pregnenolone Sulfate: Similar in structure but lacks the dihydro modification.
Dehydroepiandrosterone Sulfate (DHEA-S): Another neuroactive steroid but with different physiological roles.
20β-Dihydro Pregnenolone 3-Sulfate: A stereoisomer with different biological properties.
These comparisons highlight the distinct characteristics and applications of this compound.
Properties
Molecular Formula |
C21H33NaO5S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
sodium;[(10S,13S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h14-19H,4-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t14?,15?,16?,17-,18?,19?,20+,21-;/m1./s1 |
InChI Key |
DTEMMUZNTWFYGK-JRCSTOORSA-M |
Isomeric SMILES |
CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)

![(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)




![tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12841012.png)

![(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12841018.png)
![tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12841019.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride](/img/structure/B12841032.png)

